N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide

LogP Lipophilicity Permeability

N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide is a small-molecule benzenecarboxamide (benzamide) featuring a 5-cyano-2-(methylsulfanyl)phenyl core coupled to an unsubstituted benzoyl moiety (molecular formula C₁₅H₁₂N₂OS, molecular weight 268.33 g/mol). The compound is catalogued under PubChem CID 1471767 and is primarily supplied as a research intermediate or building block for medicinal chemistry programs, with commercially available purity specifications ranging from 95 % to ≥98 %.

Molecular Formula C15H12N2OS
Molecular Weight 268.33
CAS No. 303147-46-8
Cat. No. B2981869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide
CAS303147-46-8
Molecular FormulaC15H12N2OS
Molecular Weight268.33
Structural Identifiers
SMILESCSC1=C(C=C(C=C1)C#N)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H12N2OS/c1-19-14-8-7-11(10-16)9-13(14)17-15(18)12-5-3-2-4-6-12/h2-9H,1H3,(H,17,18)
InChIKeyAVPDGEICJHEPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide (CAS 303147-46-8) – Compound Class and Structural Baseline for Procurement Evaluation


N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide is a small-molecule benzenecarboxamide (benzamide) featuring a 5-cyano-2-(methylsulfanyl)phenyl core coupled to an unsubstituted benzoyl moiety (molecular formula C₁₅H₁₂N₂OS, molecular weight 268.33 g/mol) [1]. The compound is catalogued under PubChem CID 1471767 and is primarily supplied as a research intermediate or building block for medicinal chemistry programs, with commercially available purity specifications ranging from 95 % to ≥98 % .

Procurement Risk: Why Substituting N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide with a Generic Analog Can Undermine Research Outcomes


The benzenecarboxamide scaffold is broadly exploited in kinase inhibitor and epigenetic probe discovery, but small changes to the benzamide ring substituent pattern produce marked shifts in lipophilicity, hydrogen‑bonding capacity, and metabolic stability [1]. The unsubstituted benzamide derivative (target compound) presents a distinct LogP/TPSA profile relative to its 4‑methoxy, 3‑chloro, 2‑methyl, and cyclopropane analogs, meaning that direct substitution without re‑optimising the synthetic route or pharmacokinetic parameters can lead to altered solubility, permeability, and off‑target profiles. Consequently, the specific CAS number 303147-46-8 must be specified in procurement workflows to ensure chemical‑space fidelity and batch‑to‑batch reproducibility when the unsubstituted benzamide pharmacophore is required .

Head‑to‑Head Physicochemical and Purity Evidence for N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide Versus Its Closest Structural Analogs


Lipophilicity (LogP) Comparison: Unsubstituted Benzamide vs. 4‑Methoxy Analog

The target compound displays a computed LogP of 3.53 (XLogP3‑AA 3.0 from PubChem) , whereas the 4‑methoxy analog (CAS 303147-29-7, MW 298.36) introduces an additional oxygen atom, increasing hydrogen‑bond acceptor count and raising logP by approximately 0.2‑0.5 log units based on fragment‑based estimates [1]. The lower lipophilicity of the unsubstituted benzamide keeps it closer to the optimal range for oral absorption (LogP 1‑3), making it a more suitable starting point for CNS‑penetrant candidates.

LogP Lipophilicity Permeability

Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Capacity: Differentiation from Halogenated Analogs

The target compound has a TPSA of 52.89 Ų with one H‑bond donor and three acceptors . In contrast, the 3‑chloro analog (CAS 303147-25-3) and 4‑chloro analog (CAS not indexed) possess an additional halogen atom that increases TPSA (estimated ~55‑57 Ų) while maintaining the same donor/acceptor count [1]. The lower TPSA of the unsubstituted benzamide predicts superior passive membrane permeability (threshold <140 Ų for oral absorption and <90 Ų for blood‑brain barrier penetration), positioning it as a more attractive scaffold for CNS‑targeted libraries.

TPSA Hydrogen Bonding Drug‑likeness

Rotatable Bond Count and Conformational Flexibility: Advantage Over Cyclopropane‑Carboxamide Analog

The target benzamide possesses three rotatable bonds (excluding methylsulfanyl rotation), conferring moderate flexibility [1]. The cyclopropane‑carboxamide analog (CAS 303147-48-0) replaces the flexible benzamide with a rigid cyclopropane ring, reducing rotatable bond count to two. While reduced flexibility can improve binding entropy, it also limits the scaffold’s ability to adapt to diverse protein pockets. The target compound’s three rotatable bonds maintain a favorable balance between conformational adaptability and entropic penalty, supporting broader screening utility [2].

Rotatable Bonds Conformational Entropy Ligand Efficiency

Commercial Purity as a Determinant of Downstream Synthetic Yield: ≥98 % vs. 95 % Standards

Commercially, the target compound is offered at two purity tiers: ≥95 % (AKSci ) and ≥98 % (ChemScene, Leyan ). For library synthesis or fragment elaboration, a 3 % impurity differential can translate into a significant cumulative effect on multi‑step yields. Selecting the ≥98 % grade reduces the risk of side reactions originating from unidentified impurities, thereby improving batch‑to‑batch reproducibility and reducing downstream purification burden.

Purity Reproducibility Synthetic Yield

High‑Value Application Scenarios for N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide Based on Direct Comparative Evidence


CNS‑Penetrant Kinase Inhibitor Lead Generation

The target compound’s LogP (3.53) and TPSA (52.89 Ų) fall within the optimal CNS drug‑like space (LogP 1‑5, TPSA <90 Ų). Medicinal chemistry teams designing brain‑penetrant kinase inhibitors should prioritise this unsubstituted benzamide over the 4‑methoxy (higher LogP) and 3‑chloro (higher TPSA) analogs to maximise the probability of crossing the blood‑brain barrier .

Fragment‑Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 268.33 Da and only three rotatable bonds, the compound meets the ‘rule of three’ criteria for fragment libraries (MW <300, LogP ≤3, H‑bond donors ≤3, acceptors ≤3). It provides a synthetically tractable handle for fragment elaboration while avoiding the excessive rigidity of the cyclopropane‑carboxamide analog, which may limit binding‑mode diversity .

Lead‑Optimisation Scale‑Up with Reproducible Purity

Programmes transitioning from hit‑to‑lead to lead‑optimisation should procure the ≥98 % purity grade (e.g., ChemScene CS-0606231) to minimise impurity‑driven side reactions in parallel chemistry arrays. The documented 3 % purity advantage over the 95 % grade directly supports higher and more reproducible multi‑step yields .

Quote Request

Request a Quote for N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.